N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Description
The exact mass of the compound N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is 259.10085685 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-6-2-5-9-14(11)19-10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVSIJROZVEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide CAS 311782-29-3 properties
An In-Depth Technical Guide to N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS 311782-29-3): A Predictive Analysis
Disclaimer: The compound N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS 311782-29-3) is a novel chemical entity with limited availability in the public scientific literature. This guide is a theoretical and predictive analysis constructed by our Senior Application Scientist. The physicochemical properties, synthetic protocols, and biological activities described herein are based on established principles of organic chemistry and pharmacology, drawing inferences from structurally analogous compounds. All proposed methodologies require empirical validation.
Introduction and Rationale
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is an acetamide derivative featuring a synthetically tractable scaffold. The molecule incorporates three key structural motifs: a 2-methylphenoxy (o-cresoxy) group, an acetamide linker, and a 2-fluoroaniline moiety. While this specific combination is not extensively documented, the constituent parts are prevalent in a wide range of biologically active agents.
Acetamide derivatives are a cornerstone of medicinal chemistry, found in pharmaceuticals targeting a vast array of conditions.[1][2] The introduction of a fluorine atom, as seen in the N-(2-fluorophenyl) group, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Notably, the N-(2-fluorophenyl)acetamide fragment has been shown to significantly enhance the inhibitory potency of compounds targeting enzymes like α-L-fucosidases.[3][4] The lipophilic 2-methylphenoxy group is expected to influence the compound's solubility and ability to engage in hydrophobic interactions with biological targets.
Given the activities of related acetamides as enzyme inhibitors and central nervous system (CNS) modulators, this guide will explore the predicted properties of CAS 311782-29-3, propose a robust synthetic route, and hypothesize potential biological applications to guide future research and development.[5][6][7]
Predicted Physicochemical and Spectral Properties
| Property | Predicted Value / Characteristic | Source / Rationale |
| Molecular Formula | C₁₅H₁₄FNO₂ | Elemental Composition |
| Molecular Weight | 259.28 g/mol | Elemental Composition |
| LogP | ~3.5 | Prediction based on analogs[8] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Ether O, Fluorine F) | Structural Analysis |
| Rotatable Bonds | 4 | Structural Analysis |
| Polar Surface Area | ~38 Ų | Structural Analysis |
| Appearance | Likely a white to off-white solid | Common for similar organic compounds |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); limited solubility in water | Based on amphiphilic nature[9] |
Predicted Spectral Data:
-
¹H NMR: Expected signals would include aromatic protons from both phenyl rings (approx. 6.8-8.5 ppm), a singlet for the ether-linked methylene group (-OCH₂-, approx. 4.7 ppm), a singlet for the methyl group (-CH₃, approx. 2.2 ppm), and a broad singlet for the amide proton (-NH-, approx. 8.5-9.5 ppm).
-
¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. Key signals would include the amide carbonyl (~165-170 ppm), the methylene carbon (~65-70 ppm), and the methyl carbon (~15-20 ppm).
-
IR Spectroscopy: Characteristic peaks would include an N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), an amide C=O stretch (~1670 cm⁻¹), and a C-O-C ether stretch (~1250 cm⁻¹).
Proposed Synthesis and Characterization Workflow
The most logical synthetic approach involves a two-step process: the formation of a phenoxyacetic acid intermediate followed by amide bond formation.
Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Protocol 3.2.1: Synthesis of 2-(2-methylphenoxy)acetic acid
Causality: This reaction is a classic Williamson ether synthesis, where the phenoxide ion of o-cresol, generated in situ by a strong base, acts as a nucleophile attacking the electrophilic carbon of sodium chloroacetate.[10][11] Acidification is required in the final step to protonate the carboxylate salt.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-cresol (1.0 eq) and a solution of sodium hydroxide (2.5 eq) in water.
-
Phenoxide Formation: Heat the mixture to 60-70 °C with stirring until the o-cresol fully dissolves, forming sodium o-cresolate.
-
Nucleophilic Substitution: Prepare a solution of sodium chloroacetate (1.1 eq) in water. Add this solution dropwise to the reaction mixture.
-
Reaction: Increase the temperature and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product, 2-(2-methylphenoxy)acetic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3.2.2: Synthesis of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Causality: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride.[12] The acyl chloride then readily undergoes nucleophilic acyl substitution when treated with the primary amine (2-fluoroaniline).[13] An excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.[13]
-
Acyl Chloride Formation: In a fume hood, suspend the dried 2-(2-methylphenoxy)acetic acid (1.0 eq) in thionyl chloride (SOCl₂, ~2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 2-(2-methylphenoxy)acetyl chloride. This intermediate is moisture-sensitive and typically used immediately without further purification.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2-fluoroaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product.
Characterization Workflow
Caption: Analytical workflow for structural confirmation.
Hypothesized Biological Activity and Experimental Validation
The structural features of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide suggest several plausible biological targets. Many acetamide derivatives exhibit activity as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[5]
Proposed Mechanism: Butyrylcholinesterase (BChE) Inhibition
We hypothesize that the compound could act as a BChE inhibitor. The mechanism would involve the compound binding to the active site of the BChE enzyme. The N-(2-fluorophenyl) and 2-methylphenoxy groups could engage in hydrophobic and π-stacking interactions within the gorge of the active site, while the amide linker could form hydrogen bonds with key amino acid residues, occluding the site and preventing the hydrolysis of the native substrate, butyrylcholine.
Caption: Hypothesized binding and inhibition of BChE.
Protocol for In Vitro Validation: BChE Inhibition Assay (Ellman's Method)
Causality: This spectrophotometric assay provides a reliable, self-validating system to quantify enzyme inhibition. The BChE enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be measured quantitatively by its absorbance at 412 nm. An active inhibitor will reduce the rate of this color formation.
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 8.0).
-
Prepare stock solutions of the test compound (CAS 311782-29-3) and a reference inhibitor (e.g., Donepezil) in DMSO.
-
Prepare solutions of BChE (from equine serum), acetylthiocholine iodide (ATCI, substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of DTNB solution.
-
Add 10 µL of the test compound at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO.
-
Add 20 µL of BChE solution to all wells except the blank.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance every minute for 10-15 minutes to determine the reaction rate (V).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.
-
Safety and Handling
As this compound has not been extensively studied, it must be handled with care, assuming it is potentially hazardous.
-
General Precautions: Handle in a well-ventilated fume hood.[14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.[16][17]
-
In case of Exposure:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion and Future Directions
This guide provides a predictive framework for understanding N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. The proposed synthetic route is robust and based on well-established chemical transformations. The hypothesized biological activity as a BChE inhibitor is grounded in the known pharmacology of structurally related molecules and is accompanied by a detailed protocol for empirical validation.
Future research should focus on:
-
Empirical Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.
-
Broad Biological Screening: Testing the compound against a wider panel of biological targets, particularly CNS receptors and other enzymes, to uncover its full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution patterns on the phenyl rings to optimize potency and selectivity.
This foundational work serves as a launchpad for researchers and drug development professionals to explore the potential of this novel chemical entity.
References
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PrepChem.com. Synthesis of N-(2-fluorophenyl)acetamide. [Link]
-
PubChem. N-(2-Fluorophenyl)acetamide. [Link]
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PubMed. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. [Link]
- Google Patents.
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Chemspace. 2-(2-fluorophenoxy)-N-[(4-fluorophenyl)methyl]acetamide. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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PMC. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]
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University of Toyama. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β- deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases. [Link]
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PubChem. 2-(2-fluorophenyl)-N-(methoxymethoxy)acetamide. [Link]
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Dutscher. Safety data sheet. [Link]
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Scribd. Uses and Applications of Acetamide. [Link]
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Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]
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Journal of Organic Chemistry. Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. [Link]
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Patsnap Synapse. What is the mechanism of Acetylpheneturide? [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
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Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
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Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening Assays Using N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Introduction: Unlocking the Therapeutic Potential of a Novel Acetamide Derivative
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is a novel small molecule belonging to the acetamide class of compounds. This chemical family is of significant interest in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2] The specific substitutions on the phenyl and phenoxy rings of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide suggest the potential for unique pharmacological properties, making it a compelling candidate for comprehensive biological screening.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify those that modulate the activity of a specific biological target or pathway.[3][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals on establishing robust HTS assays to elucidate the biological activity of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. We will provide a primary, in-depth protocol for a highly relevant target based on its structural class, as well as protocols for secondary assays to build a comprehensive pharmacological profile. Our approach emphasizes not just the "how" but the "why," grounding each step in scientific rationale to ensure the generation of high-quality, reproducible data.
Part 1: Primary Target Identification and HTS Assay - Fatty Acid Amide Hydrolase (FAAH)
Scientific Rationale: Why Target FAAH?
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in regulating the endocannabinoid system.[5] It is responsible for the degradation of endogenous signaling lipids, most notably the endocannabinoid anandamide.[5] Inhibition of FAAH leads to an accumulation of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[5] This potentiation of endocannabinoid signaling has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects.[5] Given that numerous acetamide-based compounds have been identified as FAAH inhibitors, this enzyme represents a primary, high-probability target for N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide.[2][6]
FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the endocannabinoid signaling cascade and the effect of its inhibition.
Caption: FAAH Inhibition and Endocannabinoid Signaling.
Principle of the Fluorescence-Based FAAH Assay
This HTS assay employs a fluorogenic substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to measure FAAH activity.[6][7] AAMCA is non-fluorescent until it is hydrolyzed by FAAH, which releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, measured by an increase in fluorescence intensity, is directly proportional to FAAH activity.[6] Potential inhibitors, such as N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide, will decrease the rate of this reaction, resulting in a lower fluorescence signal.[6]
Detailed HTS Protocol for FAAH Inhibition
This protocol is optimized for a 384-well microplate format, suitable for automated liquid handling systems.[4]
Materials and Reagents:
-
Human recombinant FAAH (e.g., from Cayman Chemical or equivalent)
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) substrate
-
JZL 195 (or other known FAAH inhibitor for positive control)
-
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (test compound)
-
DMSO (for compound dilution)
-
384-well, black, flat-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of 340-360 nm and 450-465 nm, respectively.[8]
Experimental Protocol:
-
Compound Plating:
-
Prepare a stock solution of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide in DMSO.
-
Create a serial dilution series of the test compound in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions to the appropriate wells of a 384-well plate. Also, plate DMSO alone for negative controls (100% activity) and a known FAAH inhibitor (e.g., JZL 195) for positive controls (0% activity).
-
-
Enzyme Preparation:
-
On the day of the assay, thaw the human recombinant FAAH on ice.
-
Dilute the FAAH stock solution to the desired working concentration in cold FAAH Assay Buffer. The optimal concentration should be empirically determined to provide a robust signal-to-background ratio.
-
-
Assay Execution:
-
To each well of the compound-plated 384-well plate, add 10 µL of the diluted FAAH enzyme solution.
-
Incubate the plate for 15 minutes at room temperature to allow for the binding of the test compound to the enzyme.[6]
-
Prepare the substrate solution by diluting the AAMCA stock in FAAH Assay Buffer to a final working concentration (e.g., 2 µM).[6]
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.[8] The incubation time may need to be optimized.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader set to an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[8]
-
Data Analysis and Validation
-
Calculation of Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RFU_test_compound - RFU_background) / (RFU_max_activity - RFU_background)) where:
-
RFU_test_compound is the relative fluorescence unit from a well with the test compound.
-
RFU_background is the average RFU from wells with no enzyme.
-
RFU_max_activity is the average RFU from the DMSO-only wells.
-
-
-
IC50 Determination:
-
The concentration-response data (percent inhibition vs. compound concentration) is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[6]
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
It is calculated using the signals from the positive (inhibitor) and negative (DMSO) controls: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where:
-
SD_max and Mean_max are the standard deviation and mean of the 100% activity controls.
-
SD_min and Mean_min are the standard deviation and mean of the 0% activity controls.
-
-
Data Presentation
Quantitative results from the HTS campaign should be summarized in a clear, tabular format.
| Compound ID | Concentration (µM) | Raw RFU | % Inhibition | IC50 (µM) |
| N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| JZL 195 (Positive Control) | 10 | |||
| DMSO (Negative Control) | - | 0 | N/A |
Part 2: Secondary and Exploratory HTS Assays
To build a comprehensive pharmacological profile and identify potential off-target effects, it is crucial to screen N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide against other relevant targets. The acetamide scaffold is known to interact with various enzymes.[1]
HTS Assay Workflow
The following diagram outlines a logical workflow for screening novel compounds like N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide.
Caption: High-Throughput Screening Cascade for Novel Compounds.
Butyrylcholinesterase (BChE) Inhibition Assay
-
Scientific Rationale: Inhibition of BChE has emerged as a therapeutic strategy for managing Alzheimer's disease.[9] Several substituted acetamide derivatives have been synthesized and evaluated for their BChE inhibitory activity, making this a relevant secondary target.[9]
-
Assay Principle: This is a colorimetric assay based on Ellman's reagent. BChE hydrolyzes butyrylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm. Inhibitors will reduce the rate of color development.
-
Protocol Outline:
-
Plate test compound dilutions in a 96- or 384-well clear microplate.
-
Add BChE enzyme solution to the wells and incubate.
-
Add DTNB (Ellman's reagent).
-
Initiate the reaction by adding the substrate, butyrylthiocholine.
-
Monitor the change in absorbance at 412 nm over time using a plate reader.
-
Calculate percent inhibition and IC50 values as described for the FAAH assay.
-
α-L-Fucosidase Inhibition Assay
-
Scientific Rationale: α-L-fucosidases are enzymes involved in the metabolism of fucose-containing glycoconjugates. Deficiencies in this enzyme lead to the lysosomal storage disease fucosidosis. Potent and selective inhibitors are valuable as potential therapeutics. Notably, N-phenylacetamide derivatives have been shown to be potent inhibitors of α-L-fucosidases.[10][11]
-
Assay Principle: This assay uses a fluorogenic substrate, 4-methylumbelliferyl-α-L-fucopyranoside. Hydrolysis of this substrate by α-L-fucosidase releases the fluorescent product 4-methylumbelliferone, which can be detected with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Protocol Outline:
-
Plate test compound dilutions in a 384-well black microplate.
-
Add α-L-fucosidase enzyme solution (e.g., from bovine kidney) and incubate.
-
Initiate the reaction by adding the 4-methylumbelliferyl-α-L-fucopyranoside substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction with a high pH stop solution (e.g., glycine-carbonate buffer).
-
Read fluorescence and calculate inhibition and IC50 values.
-
Conclusion
This application note provides a comprehensive framework for conducting high-throughput screening assays to characterize the biological activity of the novel compound N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. By starting with a primary assay against the high-probability target FAAH and progressing to relevant secondary screens, researchers can efficiently build a detailed pharmacological profile. The detailed protocols and underlying scientific principles presented herein are designed to ensure the generation of robust, reliable, and actionable data, thereby accelerating the journey from a novel chemical entity to a potential therapeutic candidate.
References
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PubMed. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Available from: [Link]
-
ResearchGate. (n.d.). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe | Request PDF. Available from: [Link]
-
PubMed. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. Available from: [Link]
-
PMC. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available from: [Link]
-
University of Toyama. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β- deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases. Available from: [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. Available from: [Link]
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Target Discovery Institute. (n.d.). High Throughput Screening. Available from: [Link]
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PMC. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Application Note: In Vitro Enzyme Inhibition Assays for Acetamide Derivatives
Introduction & Mechanistic Rationale
Acetamide derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The core amide linkage provides critical hydrogen bond donor and acceptor sites, allowing these molecules to anchor deeply into the catalytic pockets or peripheral binding sites of various therapeutic target enzymes. Recent drug development efforts have heavily focused on acetamide derivatives as potent inhibitors of Cholinesterases (AChE/BChE) for neurodegenerative diseases[1], and
This application note provides a comprehensive, field-proven guide to establishing robust in vitro screening assays for acetamide-based inhibitors. By detailing the causality behind each methodological choice, these protocols are designed to function as self-validating systems that ensure high scientific rigor, reproducibility, and minimal artifact interference.
Target 1: Cholinesterases (AChE/BChE)
Mechanistic Insights
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are primary targets for palliative Alzheimer's disease therapies. Acetamide derivatives, such as thiazole-piperazine acetamides, often exhibit mixed-type inhibition[3]. The structural flexibility of the acetamide moiety allows the molecule to span both the Catalytic Anionic Site (CAS) at the base of the enzyme's gorge and the Peripheral Anionic Site (PAS) at the entrance, effectively blocking substrate entry and product release[4].
Protocol A: Modified Ellman’s Spectrophotometric Assay
The determination of cholinesterase inhibitory activity relies on the spectrophotometric method originally developed by Ellman[1].
Assay Causality & Design:
-
Pre-incubation: Allowing the enzyme and inhibitor to incubate for 15 minutes prior to substrate addition is critical. This establishes a thermodynamic binding equilibrium, preventing the substrate from outcompeting slower-binding acetamide derivatives.
-
Reagent Sequencing: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) must be added before the substrate. Enzymatic cleavage of the substrate yields thiocholine, which is highly reactive and prone to oxidative dimerization. An excess of DTNB ensures immediate trapping of the thiocholine monomer, producing a stoichiometrically accurate TNB
chromophore. -
Self-Validation: The assay plate must include a Blank (Buffer + DTNB + Substrate) to subtract background non-enzymatic hydrolysis, and an Uninhibited Control (Enzyme + DTNB + Substrate + DMSO vehicle) to establish the 100% activity baseline. DMSO concentrations must be strictly maintained below 1% v/v to prevent solvent-induced protein denaturation[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of the acetamide test compounds in 100% DMSO, then dilute with buffer to desired working concentrations (final DMSO < 1%).
-
Plate Setup: To a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of AChE or BChE enzyme solution (0.5 U/mL), and 20 µL of the test compound.
-
Equilibration: Incubate the microplate in the dark at 37°C for 15 minutes.
-
Chromogen Addition: Add 10 µL of 0.01 M DTNB solution to all wells.
-
Reaction Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate to initiate the reaction[5].
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm continuously every 1 minute for 10 minutes to calculate the initial velocity (
).
Workflow of Ellman's spectrophotometric method for AChE and BChE inhibition assays.
Target 2: -Glucosidase
Mechanistic Insights
Inhibition of
Protocol B: pNPG Colorimetric Assay
Assay Causality & Design:
-
Endpoint vs. Kinetic: Unlike Ellman's assay, this is an endpoint assay. The reaction is terminated using 0.2 M Na
CO . -
Dual-Purpose Termination: The addition of Na
CO is mechanistically elegant. First, the sudden alkaline shift (pH > 10) instantly denatures the enzyme, halting kinetics. Second, the released product (p-nitrophenol, pKa ~7.15) requires deprotonation to exhibit its maximum hyperchromic shift. The alkaline environment converts it to the phenolate anion, drastically amplifying absorbance at 405 nm and improving the signal-to-noise ratio.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 6.8). Dissolve the acetamide derivatives in DMSO and dilute with buffer.
-
Plate Setup: In a 96-well plate, combine 100 µL of buffer, 20 µL of
-glucosidase (1 U/mL), and 20 µL of the test compound. -
Equilibration: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of 5 mM p-nitrophenyl-
-D-glucopyranoside (pNPG) substrate to each well. -
Incubation: Incubate the plate at 37°C for exactly 20 minutes.
-
Termination & Readout: Add 50 µL of 0.2 M Na
CO to all wells to stop the reaction. Read the endpoint absorbance at 405 nm using a microplate reader.
Mechanistic pathway of competitive alpha-glucosidase inhibition by acetamides.
Quantitative Data & SAR Summary
The following table summarizes the quantitative in vitro inhibition profiles of various acetamide derivative classes against their respective targets, highlighting the broad therapeutic applicability of this chemical scaffold.
| Compound Class / Scaffold | Target Enzyme | IC | Kinetic Mechanism | Reference |
| Thiazole-piperazine acetamides | AChE | 0.011 | Mixed-type | [3] |
| Substituted acetamides | BChE | 3.94 | Mixed-type | [4] |
| Quinoline-thioacetamides | 0.18 | Competitive | [6] | |
| Pyrrole-3-yl acetamides | 111.0 | Competitive | [2] |
References
1.[1] Applications of N-substituted 2-Cyano-2-(hydroxyimino)acetamide Derivatives - Benchchem. 1 2.[2] 2-oxo-N-(pyridine-3-yl) acetamide derivatives: in vitro α-glucosidase inhibition, and kinetic and molecular docking study - Chemical Papers.2 3.[4] Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. 4 4.[6] Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors - PubMed. 6 5.[3] Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors - Taylor & Francis. 3 6.[5] Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole - DergiPark. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Welcome to the technical support center for N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure, N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is predicted to be a neutral, hydrophobic molecule with low intrinsic aqueous solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome these challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide and it won't dissolve in my aqueous buffer. What's the first thing I should do?
A1: The first step is to establish a baseline understanding of the compound's solubility. Due to its hydrophobic nature, direct dissolution in aqueous buffers is expected to be very low. We recommend starting with a systematic solubility assessment. A common and effective initial approach is to create a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous buffer. However, be mindful that the final concentration of DMSO should be kept to a minimum (typically <0.5% v/v) to avoid solvent effects in biological assays. If precipitation occurs upon dilution, this indicates that the aqueous solubility has been exceeded.
Q2: Can I just use a higher concentration of DMSO to keep my compound in solution?
A2: While increasing the DMSO concentration will likely increase the solubility of the compound, it is often not a viable solution for many experimental systems.[3] Organic co-solvents can have significant off-target effects in biological assays, including cytotoxicity, altered enzyme kinetics, and changes in cell membrane permeability. Therefore, it is crucial to first determine the tolerance of your specific assay system to DMSO. If a higher concentration of an organic solvent is required than your assay can tolerate, alternative solubilization strategies should be explored.
Q3: How does pH affect the solubility of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide?
A3: Based on its chemical structure, N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide lacks readily ionizable functional groups within the typical physiological pH range (pH 1-8). The acetamide group is a very weak base and is unlikely to be protonated. Therefore, altering the pH of your aqueous buffer is not expected to significantly improve its solubility.[4] This is in contrast to acidic or basic compounds where salt formation can dramatically increase aqueous solubility.
Q4: What are the main strategies I can use to improve the solubility of this compound for my experiments?
A4: For neutral, poorly soluble compounds like this, the primary strategies involve the use of formulation excipients. The three most common and effective approaches are:
-
Co-solvents: Using a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in your aqueous buffer to increase the overall polarity of the solvent system.[5][6]
-
Surfactants: Employing surface-active agents (e.g., Polysorbate 80, Cremophor EL) that form micelles to encapsulate the hydrophobic compound, thereby increasing its apparent solubility in water.[7][8]
-
Cyclodextrins: Utilizing cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) that have a hydrophobic inner cavity and a hydrophilic exterior to form inclusion complexes with the compound.[9][10]
The choice of strategy will depend on the specific requirements and constraints of your experimental system.
In-Depth Troubleshooting and Protocols
Q1: How do I systematically determine the baseline aqueous solubility of my compound?
A1: Determining the thermodynamic or equilibrium solubility is the gold standard for understanding a compound's intrinsic solubility.[11] The shake-flask method is a widely accepted protocol for this purpose.[12]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of your target aqueous buffer in a glass vial. The key is to have undissolved solid material visible.
-
Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., >10,000 x g for 15 minutes).
-
Quantification: Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.[12]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.
This protocol provides a definitive value for the maximum concentration of your compound that can be dissolved in the aqueous buffer under equilibrium conditions.
Q2: I'm using a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. Here's a systematic approach to troubleshoot this:
Workflow for Addressing Precipitation from Co-Solvent Stock
Caption: Troubleshooting precipitation from DMSO stock.
If reducing the DMSO concentration is not feasible or effective, you will need to employ solubility-enhancing excipients.
Q3: Co-solvents and surfactants are interfering with my assay. Are cyclodextrins a better alternative?
A3: Yes, cyclodextrins can be an excellent alternative as they often have a more favorable biocompatibility profile compared to some organic co-solvents and surfactants.[]
Mechanism of Cyclodextrin Solubilization
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. This unique structure features a hydrophobic inner cavity and a hydrophilic outer surface.[9] Poorly soluble, hydrophobic molecules like N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide can be encapsulated within the hydrophobic cavity, forming a "host-guest" inclusion complex.[10][14] The hydrophilic exterior of the cyclodextrin-drug complex then allows it to be readily dissolved in aqueous media.[9]
Caption: Cyclodextrin encapsulation mechanism.
Commonly used cyclodextrins in research include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.
Q4: How do I choose the right solubility enhancement strategy and what are the recommended starting concentrations?
A4: The selection of a solubilization strategy should be guided by the requirements of your experiment, particularly the sensitivity of your assay to excipients.
Decision Tree for Selecting a Solubility Enhancement Strategy
Caption: Decision-making for solubility enhancement.
Table 1: Recommended Starting Concentrations for Excipients
| Excipient Type | Example | Recommended Starting Concentration (w/v or v/v) | Mechanism of Action | Key Considerations |
| Co-solvents | Polyethylene Glycol 400 (PEG 400)[15] | 5 - 20% v/v | Reduces the polarity of the aqueous solvent system.[5] | Can affect cell viability and enzyme activity at higher concentrations. |
| Propylene Glycol[6] | 5 - 20% v/v | Reduces water's ability to exclude non-polar solutes.[16] | Generally considered safe, but high concentrations can be viscous. | |
| Surfactants | Polysorbate 80 (Tween® 80)[8] | 0.1 - 2% v/v | Forms micelles that encapsulate the hydrophobic drug.[7] | Use concentrations above the Critical Micelle Concentration (CMC). Can interfere with protein assays. |
| Cremophor® EL | 0.1 - 2% v/v | Micellar solubilization.[8] | Can have biological activity and should be used with caution in in vivo studies. | |
| Cyclodextrins | HP-β-CD[9] | 2 - 10% w/v | Forms a host-guest inclusion complex.[10] | Generally well-tolerated. Can sometimes extract cholesterol from cell membranes at high concentrations. |
| SBE-β-CD[9] | 2 - 10% w/v | Forms an inclusion complex, with the sulfobutyl ether groups enhancing solubility. | High aqueous solubility and a good safety profile. |
Note: The concentrations provided are starting points. It is essential to perform a dose-response curve for each excipient in your specific assay to determine the maximum tolerated concentration.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Current Science. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs.
- International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- (2025, July 31). Solubilization by surfactants: Significance and symbolism.
- PubMed. (n.d.). The role of surfactants in the release of very slightly soluble drugs from tablets.
- PubMed. (n.d.). Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review.
- JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
- Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety.
- (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
- Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Oriental Journal of Chemistry. (2025, November 26). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- (n.d.). MultiScreen Solubility Filter Plate.
- NIH. (n.d.). 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide - PubChem.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Sigma-Aldrich. (n.d.). n-(2-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide.
- PubChem. (n.d.). 2-(2-fluorophenyl)-N-(methoxymethoxy)acetamide | C10H12FNO3 | CID 110495579.
- EPA. (2025, October 15). Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- Properties.
- Santa Cruz Biotechnology. (n.d.). N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide.
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. tanzj.net [tanzj.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. jocpr.com [jocpr.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Troubleshooting Low Yield in N-Acylation of 2-Fluoroaniline
Welcome to the Technical Support Center. N-acylation is typically a robust and straightforward transformation in organic synthesis. However, when applied to ortho-halogenated substrates like 2-fluoroaniline, researchers frequently encounter drastically reduced yields, sluggish kinetics, and complex byproduct mixtures.
This guide synthesizes mechanistic insights with field-proven protocols to help drug development professionals and synthetic chemists troubleshoot and optimize this specific reaction.
Part 1: Mechanistic Insights (The Root Cause of Low Yields)
To troubleshoot effectively, we must first understand the causality behind the poor reactivity of 2-fluoroaniline. The core issues stem from the electronic and steric profile of the fluorine atom at the ortho position:
-
Inductive Deactivation (-I Effect): Fluorine is the most electronegative element. Through the sigma-bond network, it exerts a powerful electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring and the amine nitrogen, significantly reducing the amine's basicity and its nucleophilicity compared to an unsubstituted aniline[1].
-
Competing Hydrolysis: Because the nucleophilic attack of 2-fluoroaniline on the acylating agent (e.g., acyl chloride) is inherently sluggish, competing side reactions are given the time to dominate. The most common is the hydrolysis of the moisture-sensitive acyl chloride into an unreactive carboxylic acid[1].
-
Over-Acylation (N,N-Diacylation): Counterintuitively, attempting to force the sluggish reaction to completion by using strong bases (like Triethylamine, Et3N) often leads to N,N-diacylation. Strong bases easily deprotonate the newly formed, highly acidic N-(2-fluorophenyl)amide. This creates a highly reactive amide anion that rapidly attacks a second equivalent of acyl chloride[2].
Reaction Pathways & Base Dependency
Reaction pathways in 2-fluoroaniline acylation highlighting the effect of base strength.
Part 2: Troubleshooting Guide & FAQs
Q1: I am using standard conditions (1.1 eq acyl chloride, 1.5 eq Et3N, DCM, RT), but my yield of the monoacylated product is under 40%. What is going wrong? A1: Your choice of base is likely causing two distinct problems. First, Triethylamine (pKa ~10.7) is a strong enough base to deprotonate the resulting monoamide product, funneling your material into the N,N-diacylated byproduct[2]. Second, if your solvent is not strictly anhydrous, the slow reaction rate of 2-fluoroaniline allows ambient moisture to hydrolyze the acyl chloride before the amine can react[1].
-
Solution: Switch your base to Pyridine (pKa ~5.2). Pyridine is basic enough to scavenge the HCl byproduct but too weak to deprotonate the monoamide, effectively halting the reaction at the monoacylation stage[2].
Q2: I switched to Pyridine, but the reaction is still incomplete after 24 hours. How can I drive it to completion without causing diacylation? A2: The inherently low nucleophilicity of 2-fluoroaniline sometimes requires catalytic activation rather than brute-force basicity.
-
Solution: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to attack by the weak 2-fluoroaniline nucleophile. Alternatively, using a slight excess of the 2-fluoroaniline (e.g., 1.2 eq) can drive the equilibrium forward and inherently suppress double acylation by outcompeting the monoamide for the electrophile[3].
Q3: How should I control the temperature profile for this reaction? A3: Acyl chlorides are highly reactive and exothermic upon addition. If added at room temperature, the localized heat can promote degradation or side reactions before the deactivated amine has a chance to react.
-
Solution: Always initiate the reaction at 0 °C. Add the acyl chloride dropwise to control the local concentration and exotherm. After 30 minutes at 0 °C, remove the ice bath and allow the reaction to slowly warm to room temperature to provide the kinetic energy needed for the deactivated amine to react fully[1].
Part 3: Quantitative Data Summary
The table below summarizes the causal relationship between the choice of base, the basicity (pKa), and the typical quantitative outcomes when acylating deactivated anilines like 2-fluoroaniline.
| Base Used | Base pKa | Molar Ratio (Amine : Acyl : Base) | Primary Outcome | Typical Monoacyl Yield |
| Triethylamine (Et3N) | ~10.7 | 1.0 : 1.1 : 1.5 | Significant N,N-diacylation | 30 - 50% |
| Pyridine | ~5.2 | 1.0 : 1.1 : 1.5 | Clean N-monoacylation | 85 - 95% |
| None (Neat/Heat) | N/A | 1.2 : 1.0 : 0 | Incomplete conversion / Hydrolysis | < 40% |
Part 4: Self-Validating Experimental Protocol
To ensure high yields and reproducibility, follow this optimized, self-validating protocol for the N-monoacylation of 2-fluoroaniline using an acyl chloride.
Step 1: Preparation & Inert Atmosphere
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen to eliminate ambient moisture.
-
Add 2-fluoroaniline (1.0 eq) to the flask, followed by anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.2 M.
Step 2: Base & Catalyst Addition
-
Add anhydrous Pyridine (1.5 eq) via syringe.
-
Add DMAP (0.05 eq) as a solid. Stir for 5 minutes to homogenize.
Step 3: Electrophile Addition (Temperature Controlled)
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise over 15 minutes.
-
Self-Validation Check: You should observe mild fuming or a slight color change (often pale yellow) indicating the formation of the N-acylpyridinium intermediate.
Step 4: Reaction Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validation Check: Monitor by Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The desired monoamide product will appear as a new, strongly UV-active spot with a lower Rf value than the starting 2-fluoroaniline (due to the increased polarity of the amide bond).
Step 5: Quench & Targeted Workup
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM).
-
Self-Validation Check: Vigorous gas evolution (CO2) confirms the neutralization of unreacted acyl chloride and HCl byproducts.
-
Transfer to a separatory funnel and extract the aqueous layer twice with DCM.
-
Critical Wash Step: Wash the combined organic layers with 1M aqueous HCl. Causality: This selectively protonates Pyridine and DMAP, pulling them into the aqueous layer and away from your product.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the clean N-monoacylated 2-fluoroaniline.
Part 5: References
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: Semantic Scholar URL:2
-
Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Source: Benchchem URL:1
-
Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization Source: MDPI URL:3
Sources
overcoming steric hindrance in 2-methylphenoxyacetamide synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric Hindrance in 2-Methylphenoxyacetamide Synthesis
Technical Support Center: 2-Methylphenoxyacetamide Synthesis
Status: Operational Topic: Steric Hindrance Mitigation & Yield Optimization Reference Code: SYN-2MPA-004
Executive Summary
The synthesis of 2-methylphenoxyacetamide via the Williamson ether synthesis presents a classic challenge in nucleophilic substitution: steric hindrance . The ortho-methyl group on the phenol ring creates a physical blockade that impedes the nucleophilic attack of the phenoxide ion upon the electrophilic carbon of 2-chloroacetamide.
This guide moves beyond standard textbook protocols, offering field-proven strategies to overcome this kinetic barrier. We focus on modulating solvent polarity, optimizing base strength, and employing catalytic additives to drive the reaction to completion despite the steric penalty.
Module 1: Critical Analysis of Reaction Parameters
Q1: Why are my yields significantly lower for o-cresol compared to phenol or p-cresol?
A: The issue is kinetic suppression due to steric shielding . In a standard SN2 reaction, the nucleophile (phenoxide oxygen) must approach the electrophile (chloroacetamide) from the backside of the carbon-chlorine bond.
-
The Problem: The methyl group at the 2-position (ortho) of the cresol ring occupies the spatial volume required for this optimal approach trajectory. This raises the activation energy (
) of the transition state. -
The Consequence: The reaction rate slows down (
decreases). In aqueous or protic solvents, this allows competing side reactions—primarily the hydrolysis of the chloroacetamide to chloroacetic acid or the hydrolysis of the product amide—to dominate, leading to low yields.
Q2: Which solvent system should I use to counteract this?
A: You must switch from protic solvents (Ethanol, Water) to Polar Aprotic Solvents .
| Solvent System | Suitability | Mechanistic Insight |
| Water/Ethanol | Poor | Solvates the nucleophile (phenoxide) via hydrogen bonding, further reducing its reactivity. High risk of amide hydrolysis. |
| DMF (Dimethylformamide) | Excellent | Solvates cations (Na+, K+) well but leaves the phenoxide anion "naked" and highly reactive, compensating for the steric bulk. |
| Acetone/MEK | Good | Good for reflux conditions with weak bases (K2CO3). Easier workup than DMF. |
| Toluene + PTC | Advanced | Uses Phase Transfer Catalysis to shuttle the anion into the organic phase, protecting the amide from aqueous hydrolysis. |
Q3: Is 2-Chloroacetamide the best electrophile, or should I change it?
A: 2-Chloroacetamide is kinetically sluggish.
-
The Fix: Do not switch to the bromo-analog immediately (cost/stability). Instead, generate the iodo-analog in situ using the Finkelstein Modification .
-
Protocol: Add 10-20 mol% Potassium Iodide (KI) to the reaction. The iodide displaces the chloride to form 2-iodoacetamide (a far superior electrophile), which then reacts rapidly with the hindered phenoxide. The iodide is regenerated, acting as a true catalyst.
Module 2: Advanced Troubleshooting & Optimization
Q4: I am seeing unreacted o-cresol despite long reaction times. Should I increase the temperature?
A: Caution is advised.
-
Risk: Heating above 80°C in the presence of strong bases (NaOH/KOH) promotes the hydrolysis of the amide group on your product, converting it to the acid (2-methylphenoxyacetic acid).
-
Solution: Instead of heat, increase the nucleophilicity and concentration .
-
Switch Base: Use Potassium Carbonate (K2CO3) in Acetone or DMF. It is mild enough to prevent amide hydrolysis but strong enough to deprotonate the phenol.
-
Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to increase the collision frequency.
-
Q5: How do I remove the unreacted o-cresol during workup?
A: 2-Methylphenol (o-cresol) has a similar solubility profile to the product, making recrystallization difficult.
-
The "Claisen" Wash:
-
Dissolve the crude solid in Ethyl Acetate.
-
Wash the organic layer with 2M NaOH (cold) . The unreacted cresol will be deprotonated and pulled into the aqueous layer as sodium cresolate.
-
The product (an ether-amide) is non-acidic and remains in the organic layer.
-
Warning: Do not prolong contact with NaOH to avoid hydrolyzing the amide.
-
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 2-methylphenoxyacetamide with >85% Yield. Method: Finkelstein-Assisted Williamson Ether Synthesis in Aprotic Media.
Reagents:
-
o-Cresol (2-methylphenol): 10.8 g (100 mmol)
-
2-Chloroacetamide: 10.3 g (110 mmol) [1.1 eq]
-
Potassium Carbonate (anhydrous): 20.7 g (150 mmol) [1.5 eq]
-
Potassium Iodide (KI): 1.66 g (10 mmol) [0.1 eq]
-
Solvent: DMF (Dimethylformamide): 50 mL (or Acetone: 150 mL for milder reflux)
Step-by-Step Procedure:
-
Activation: In a 250 mL round-bottom flask, combine o-cresol and Potassium Carbonate in DMF. Stir at Room Temperature (RT) for 30 minutes.
-
Why? This pre-forms the phenoxide anion. The mixture will thicken or change color.
-
-
Catalyst Addition: Add the Potassium Iodide (KI) .
-
Electrophile Addition: Add 2-chloroacetamide in one portion.
-
Reaction:
-
If using DMF: Heat to 60°C for 4-6 hours.
-
If using Acetone: Reflux (~56°C) for 12-16 hours.
-
Monitoring: Check via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the cresol spot.
-
-
Quench: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]
-
Filtration: Filter the solid using a Buchner funnel. Wash with copious amounts of water to remove DMF and inorganic salts.
-
Purification (The "Steric" Cleanup):
-
Dissolve the crude solid in minimal boiling Ethanol (95%) .
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the crystals.
-
Yield Expectation: 12.5 - 14.0 g (75-85%).
-
Module 4: Visualization of Reaction Dynamics
Figure 1: Reaction Mechanism & Steric Pathway
This diagram illustrates the competitive pathways and the role of the Iodide catalyst in bypassing the steric blockade.
Caption: Figure 1: The Finkelstein catalyst (KI) converts the electrophile, allowing a faster reaction rate that outcompetes hydrolysis despite the steric hindrance of the methyl group.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2: Logic flow for diagnosing yield issues. Note that solvent selection and catalyst addition are the primary levers for overcoming steric hindrance.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Steric Hindrance and Elimination Competition.[2] Retrieved from [Link]
-
Dalal Institute. (2023). Phase Transfer Catalysis: Mechanism and Applications in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Williamson Ether Synthesis: Planning and Limitations. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of Fluorinated Acetamide Derivatives
Welcome to the technical support resource for resolving challenges in the crystallization of fluorinated acetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific, often frustrating, issues during the purification of these unique molecules. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own experiments.
The dual nature of fluorinated acetamides—possessing both the potent hydrogen-bonding capabilities of the acetamide group and the unique electronic and steric properties of fluorine—creates a complex crystallization landscape.[1][2][3][4][5] This guide will help you navigate it.
Frequently Asked Questions (FAQs)
Here, we address the most common issues reported by researchers in the field.
Q1: Why is my fluorinated acetamide "oiling out" instead of crystallizing?
A: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal lattice.[6][7] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent environment.[8][9] For fluorinated acetamides, this is particularly common due to several factors:
-
High Solute Concentration: The kinetic barrier to form a liquid droplet is often lower than the energy required to organize molecules into an ordered crystal lattice, especially at high supersaturation.[6]
-
Impurities: Impurities can significantly depress the melting point of your compound, making it more likely to separate as a liquid.[8] The oil phase can then act as a solvent for these impurities, trapping them upon eventual solidification.[6]
-
Fluorine's Influence: The presence of fluorine can disrupt the strong, predictable hydrogen-bonding networks typical of simple acetamides.[10][11] This can hinder the efficient packing required for lattice formation, favoring a disordered liquid state.
To resolve this, see the detailed "Troubleshooting Guide for Oiling Out" in the section below.
Q2: My compound crashes out of solution as a fine powder or tiny needles. How can I grow larger, higher-quality crystals?
A: The rapid formation of powder or microscopic crystals indicates that nucleation is happening too quickly and is kinetically, rather than thermodynamically, controlled. The molecules do not have sufficient time to align correctly into a low-energy, well-ordered lattice.
-
Causality: High supersaturation, achieved by rapid cooling or fast anti-solvent addition, is the primary cause.[8] This forces the compound out of solution before it can organize.
-
Solution Strategy: The goal is to slow down the entire process to remain within the "metastable zone"—the region of supersaturation where existing crystals can grow but new nucleation is minimized.[6]
-
Reduce Cooling Rate: Instead of placing your hot solution on a cold benchtop or in an ice bath, allow it to cool slowly in a dewar or on a hot plate with the heat turned off.[12]
-
Use Less Anti-Solvent or Add it Slower: If using a binary solvent system, reduce the initial amount of anti-solvent or add it dropwise to the heated solution until the first hint of turbidity appears, then allow it to cool slowly.
-
Reduce Concentration: Add a small amount (5-10%) of additional "good" solvent to the hot, saturated solution. This slightly reduces the supersaturation, giving the molecules more time in solution to find the growing crystal lattice.[8]
-
Q3: I'm getting very low recovery after recrystallization. What can I do to improve the yield?
A: While some product loss is inevitable in recrystallization, as the compound will have some solubility even in the cold solvent, poor yields are often avoidable.[13][14]
-
Excess Solvent: This is the most common reason for low yield.[8][12] You may have used more hot solvent than was necessary to dissolve the compound.
-
Correction: Before cooling, gently boil off a portion of the solvent to re-concentrate the solution. You can test for saturation by dipping a glass rod in the solution; a crystalline film should form on the rod as it dries.
-
-
Inappropriate Solvent Choice: The ideal solvent shows a large difference in solubility between hot and cold temperatures.[15][16] If your compound is still significantly soluble in the cold solvent, your yield will suffer. You may need to screen for a new solvent system (see Protocol 1).
-
Premature Filtration: Ensure the solution is thoroughly cooled (an ice bath can be used for the final stage) before filtration to minimize the amount of product lost in the mother liquor.
Q4: I've tried common solvents (Ethanol, Ethyl Acetate, Hexanes) without success. How should I approach solvent selection for these complex molecules?
A: Fluorinated compounds often defy the simple "like dissolves like" rule. A systematic approach is required.
-
The Role of Fluorine: Highly fluorinated segments are lipophobic and hydrophobic. This can lead to low solubility in both nonpolar (like hexanes) and polar protic solvents (like water or methanol).[17]
-
Leveraging Interactions:
-
Aromatic Solvents (Toluene, Anisole): These can engage in favorable π-π stacking interactions with fluorinated aromatic rings in your molecule.
-
Ethers (THF, 2-MeTHF, Dioxane): The oxygen can act as a hydrogen bond acceptor for the acetamide N-H group.
-
Ketones (Acetone, MEK): Similar to ethers, the carbonyl oxygen is a good H-bond acceptor.
-
-
Binary Solvent Systems: This is often the key.[18] Use a "good" solvent in which the compound is highly soluble (e.g., acetone, THF) and an "anti-solvent" in which it is poorly soluble (e.g., heptane, water). This allows for fine-tuned control over solubility.
See Protocol 1 for a detailed solvent screening workflow.
Q5: My compound forms different crystal shapes (polymorphs) under slightly different conditions. How can I ensure consistency?
A: Polymorphism is very common with fluorinated molecules because subtle changes in conditions can favor different intermolecular packing arrangements (e.g., C-H···O vs. C-H···F hydrogen bonds).[19][20][21] The specific polymorph obtained can be influenced by solvent, cooling rate, and temperature.
-
Causality: Fluorine substitution can create a complex energetic landscape where multiple crystal packing motifs are very close in energy.[19] A change in solvent, for instance, can stabilize one form over another through specific interactions.
-
Control Strategy:
-
Seeding: This is the most robust method for controlling polymorphism.[6][22] Introduce a small crystal of the desired polymorph into the slightly supersaturated solution. This crystal will act as a template, directing the growth of only that form.
-
Strict Procedural Control: Once you identify conditions that produce the desired form, document and control them precisely: solvent choice and ratio, saturation temperature, cooling profile, and stirring rate.
-
Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic Solvent Screening for Fluorinated Acetamides
This protocol provides a structured method for identifying a suitable recrystallization solvent or solvent system.
Methodology:
-
Preparation: Place ~10-20 mg of your crude compound into several small test tubes or vials.
-
Single Solvent Screening (Room Temp): To each tube, add a different solvent dropwise from the list in Table 1 (start with ~0.5 mL). Agitate at room temperature.
-
Observation: If the solid dissolves completely, that solvent is too good for single-solvent recrystallization. Mark it as a potential "good" solvent for a binary system.
-
Observation: If the solid is completely insoluble, mark it as a potential "anti-solvent."
-
Observation: If the solid is sparingly soluble, proceed to step 3.
-
-
Single Solvent Screening (Heated): Gently heat the tubes containing sparingly soluble material. Add more solvent dropwise until the solid just dissolves.
-
Observation: If the solid dissolves fully upon heating, this is a promising candidate. Allow it to cool slowly to room temperature, then in an ice bath. If high-quality crystals form, you have found a suitable single-solvent system.
-
-
Binary Solvent System Screening:
-
Take a tube where the compound was highly soluble at room temperature (a "good" solvent).
-
Slowly add a tested "anti-solvent" dropwise at room temperature until the solution becomes persistently cloudy (turbid).
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly. The formation of crystals indicates a viable binary solvent system.
-
Data Presentation: Solvent Selection Guide
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | H-Bond Donor/Acceptor | Notes for Fluorinated Systems |
| Heptane/Hexane | 0.1 | 69-98 | Neither | Good anti-solvent. Poor primary solvent due to lipophobicity of fluorinated segments. |
| Toluene | 2.4 | 111 | Acceptor (π-system) | Excellent choice. Can engage in favorable interactions with fluorinated aromatic rings. |
| Dichloromethane | 3.1 | 40 | Acceptor | Often too good a solvent, but can be useful. Volatility can be an issue. |
| Diethyl Ether | 2.8 | 35 | Acceptor | Low boiling point can make it difficult to establish a good temperature gradient. |
| Ethyl Acetate | 4.4 | 77 | Acceptor | A good starting point. Balances polarity and H-bond accepting capability. |
| Acetone | 5.1 | 56 | Acceptor | Excellent "good" solvent for binary systems. Strong H-bond acceptor for the amide N-H. |
| Isopropanol | 3.9 | 82 | Both | Can be effective. The alkyl group reduces polarity compared to other alcohols. |
| Ethanol | 4.3 | 78 | Both | Often too polar, but can work for less-fluorinated derivatives. |
| Methanol | 5.1 | 65 | Both | High polarity; may have limited solubility for highly fluorinated compounds. |
| Water | 10.2 | 100 | Both | Excellent anti-solvent for compounds soluble in acetone, THF, or alcohols. |
Protocol 2: A Step-by-Step Guide to Overcoming "Oiling Out"
This guide provides a logical workflow to diagnose and solve an oiling out event. It is also represented visually in the diagram below.
Methodology:
-
Initial Observation: You observe the formation of liquid droplets instead of solid crystals upon cooling.
-
Immediate Action: Place the flask back on the heat source and re-dissolve the oil to form a clear solution.
-
Troubleshooting - Step 1 (Reduce Concentration): Add more of the "good" solvent (or the primary solvent if using a single system), approximately 10-20% by volume. The goal is to lower the saturation point, so the solution needs to cool to a lower temperature before precipitation begins—ideally a temperature below the compound's melting point in this environment.[8][9] Attempt to recrystallize again by slow cooling.
-
If Successful: Your initial concentration was too high.
-
If Oiling Out Persists: Proceed to Step 2.
-
-
Troubleshooting - Step 2 (Slow the Generation of Supersaturation): Re-dissolve the oil. This time, implement a much slower cooling regimen. Insulate the flask or place it in a large beaker of hot water to ensure the temperature drops by only a few degrees per hour.
-
If Successful: Your cooling rate was too fast.
-
If Oiling Out Persists: Proceed to Step 3.
-
-
Troubleshooting - Step 3 (Introduce a Nucleation Template): Re-dissolve the oil and cool slowly to a temperature just above where oiling out was previously observed. Add a "seed crystal" of your pure compound.[6][7] This provides a low-energy surface for molecules to attach to in an ordered fashion, bypassing the kinetic barrier of forming a new nucleus.
-
If Successful: The system was struggling with nucleation.
-
If Oiling Out Persists (or seed dissolves): Your solvent system is likely inappropriate. The compound's melting point is simply too low in this solvent. Return to Protocol 1 and select a new solvent or solvent combination.
-
Mandatory Visualization: Oiling Out Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting "oiling out".
References
-
SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Available at: [Link][13]
-
ResearchGate. (n.d.). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Available at: [Link][23]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][15]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link][24]
-
National Center for Biotechnology Information. (n.d.). A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: Structure, Hirshfeld Surface Analysis, 3D Energy Framework Approach, and DFT Calculation. Available at: [Link][1]
-
RSC Publishing. (n.d.). Slow-to-fast transition of hydrogen bond dynamics in acetamide hydration shell formation. Available at: [Link]
-
Access Water. (2023, October 4). Removal of Fluorinated Active Pharmaceutical Ingredients Using Membrane Concentration and Electrochemical Oxidation. Available at: [Link][25]
-
ResearchGate. (n.d.). Schematic protocol of drug recrystallization for further purification. Available at: [Link][14]
-
American Institute of Physics. (2001, October 8). H-bonding in amorphous acetamide CH3CONH2 as studied by x-ray scattering. Available at: [Link][2]
-
ACS Publications. (2022, November 3). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Available at: [Link][19]
-
AIP Publishing. (2001, October 8). H-bonding in amorphous acetamide CH 3 CONH 2 as studied by x-ray scattering. Available at: [Link][3]
-
RSC Publishing. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Available at: [Link][10]
-
ResearchGate. (2013, December 31). H-bonding in amorphous acetamide CH 3 CONH 2 as studied by x-ray scattering. Available at: [Link][4]
-
MDPI. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available at: [Link][26]
-
University of Geneva. (n.d.). Guide for crystallization. Available at: [Link][27]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link][6]
-
National Center for Biotechnology Information. (2019, April 23). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Available at: [Link][5]
-
RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Available at: [Link][28]
-
ACS Publications. (2012, April 13). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Available at: [Link][20]
-
MDPI. (2019, May 7). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Available at: [Link][21]
-
National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link][29]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link][8]
-
MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Available at: [Link][30]
-
Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Available at: [Link][22]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Available at: [Link][31]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link][32]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Available at: [Link][9]
-
ResearchGate. (2025, August 10). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Available at: [Link][11]
-
National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link][33]
-
Royal Society of Chemistry. (2009, February 13). Chapter 7: Fluorous Solvents and Related Systems. Available at: [Link][17]
-
University of Würzburg. (n.d.). Tips for Crystal Growing. Available at: [Link][34]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available at: [Link][12]
-
Pharmaceutical Technology. (2025, March 13). API Purification. Available at: [Link][35]
-
ZEOCHEM. (n.d.). Purification of APIs. Available at: [Link][36]
-
California State University, Bakersfield. (n.d.). Recrystallization. Available at: [Link][16]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Available at: [Link][18]
-
ResearchGate. (2025, August 6). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. Available at: [Link][37]
-
Scribd. (n.d.). Recrystallization of Fluorene in Chem 315. Available at: [Link][38]
-
Reddit. (2022, May 27). Help with recrystallization. Available at: [Link][39]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?. Available at: [Link][40]
-
ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization?. Available at: [Link][41]
-
Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why?. Available at: [Link][42]
Sources
- 1. A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: Structure, Hirshfeld Surface Analysis, 3D Energy Framework Approach, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
High-Resolution HCD vs. Low-Resolution CID for the Structural Elucidation of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Executive Summary & Analytical Challenge
In modern drug development and forensic toxicology, the structural elucidation and quantification of phenoxyacetamide derivatives—such as N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (Exact Mass: 259.1009 Da)—present unique analytical challenges. The molecule contains two primary labile sites: an ether linkage and an amide bond.
To confidently identify and quantify this compound in complex biological matrices, scientists must choose the appropriate tandem mass spectrometry (MS/MS) platform. This guide objectively compares the performance of High-Energy Collisional Dissociation (HCD) on a High-Resolution Accurate Mass (HRAM) Orbitrap platform against traditional Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) platform. By understanding the physical causality behind these fragmentation techniques, researchers can optimize their workflows for either high-confidence structural discovery or high-throughput clinical quantification.
Mechanistic Fragmentation Dynamics
The fragmentation of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is driven by proton affinity and charge localization. When ionized via Electrospray Ionization (ESI) to form the [M+H]⁺ precursor at m/z 260.1087, the molecule undergoes two primary competitive dissociation pathways[1]:
-
Amide Bond Cleavage (Low-Energy Channel): Protonation at the amide nitrogen or carbonyl oxygen weakens the C-N bond. This cleavage yields the highly stable 2-(2-methylphenoxy)acetyl cation (m/z 149.0603) or the 2-fluoroaniline cation (m/z 112.0563). Because this is the lowest energy barrier, it dominates equilibrium-based CID spectra.
-
Ether Bond Cleavage (High-Energy Channel): Charge localization on the phenoxy oxygen drives the neutral loss of 2-methylphenol (C₇H₈O), generating an N-(2-fluorophenyl)ketene ion (m/z 152.0512). This pathway requires a rapid bolus of kinetic energy, making it highly prominent in beam-type HCD[2].
-
Secondary Fragmentation: The m/z 149.0603 ion can further expel CO and CH₂O to form the highly stable tropylium ion (m/z 91.0548).
Caption: Mechanistic MS/MS fragmentation pathways of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide.
Platform Comparison: Orbitrap HCD vs. QqQ CID
The fundamental physics of the collision cell dictates the resulting spectral data.
Triple Quadrupole (QqQ) CID relies on multiple, low-energy collisions with a neutral gas (e.g., Argon). This allows the precursor ion to slowly equilibrate and dissociate via the lowest energy pathway (amide cleavage). Consequently, QqQ CID spectra are highly reproducible but often lack rich secondary structural information.
Orbitrap HCD , conversely, is a beam-type, non-equilibrium activation technique[3]. Ions are accelerated into a collision cell (often using Nitrogen) with a high Normalized Collision Energy (NCE). The rapid, high-energy impacts do not allow the molecule to equilibrate, forcing open higher-energy dissociation channels (ether cleavage) and driving deep secondary fragmentation (tropylium formation) before the fragments can cool[2]. Furthermore, Orbitrap HCD does not suffer from the "one-third rule" low-mass cut-off seen in traditional ion traps, allowing the detection of low-mass reporter ions[4].
Quantitative Data Comparison
Table 1: Comparison of MS/MS fragment abundances and mass accuracy between Orbitrap HCD and QqQ CID platforms.
| Fragment Ion | Elemental Formula | Exact Mass (m/z) | Pathway | Orbitrap HCD Relative Abundance (NCE 35%) | QqQ CID Relative Abundance (CE 20 eV) |
| Precursor | C₁₅H₁₅FNO₂⁺ | 260.1087 | [M+H]⁺ Intact | < 5% | 15% |
| Acyl Cation | C₉H₉O₂⁺ | 149.0603 | Amide Cleavage | 100% (Base Peak) | 100% (Base Peak) |
| Ketene Ion | C₈H₇FNO⁺ | 152.0512 | Ether Cleavage | 45% | 10% |
| Aniline Ion | C₆H₇FN⁺ | 112.0563 | Amide Cleavage | 60% | 40% |
| Phenol Ion | C₇H₉O⁺ | 109.0653 | Ether Cleavage | 30% | < 5% |
| Tropylium | C₇H₇⁺ | 91.0548 | Secondary (from 149) | 85% | 20% |
Causality Insight: The HCD spectrum provides a much richer structural fingerprint. The exact mass accuracy (< 3 ppm error) of the Orbitrap ensures that the m/z 152.0512 ion is definitively identified as C₈H₇FNO⁺, eliminating isobaric interference from matrix lipids that often plague nominal-mass QqQ analyses.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes a built-in control to verify causality and prevent false-negative reporting.
Protocol A: Matrix-Agnostic Sample Preparation
Objective: Extract the target analyte from plasma while minimizing ion suppression. Self-Validation Mechanism: The pre-extraction addition of a stable isotope-labeled internal standard (SIL-IS) continuously monitors extraction efficiency and matrix effects. If the absolute peak area of the SIL-IS drops by >30% compared to a neat solvent injection, the system automatically flags a matrix suppression event.
-
Aliquot: Transfer 50 µL of human plasma to a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Spike: Add 10 µL of D4-N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (100 ng/mL in 50% Methanol). Causality: Normalizes volumetric errors and ionization variations.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (100%). Vortex vigorously for 30 seconds. Causality: The high organic ratio (3:1) denatures plasma proteins and disrupts hydrophobic drug-protein binding.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solvent Matching: Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of HPLC-grade water. Causality: Diluting the high-organic extract matches the initial LC mobile phase conditions (typically highly aqueous), preventing peak broadening or "solvent breakthrough" during injection.
Protocol B: LC-MS/MS Acquisition Workflows
Caption: Comparative LC-MS/MS analytical workflow for structural elucidation and quantification.
Orbitrap HCD Settings (For Discovery & Metabolite ID):
-
Resolution: 70,000 at m/z 200 for MS1; 17,500 for MS2.
-
AGC Target: 1e6 (MS1), 5e4 (MS2). Causality: Strict Automatic Gain Control prevents space-charge effects in the C-trap, which would otherwise degrade mass accuracy.
-
NCE: 35%. Causality: This energy level is empirically optimal for phenoxyacetamides to generate both primary cleavage ions and secondary structural reporters without completely depleting the precursor[4].
Triple Quadrupole CID Settings (For Clinical Quantification):
-
Resolution: Unit resolution (0.7 Da FWHM) on Q1 and Q3.
-
Dwell Time: 20 ms per transition. Causality: Maximizes duty cycle across the UHPLC peak (aiming for >15 points across the peak) for superior quantitative precision.
-
Transitions (MRM): Quantifier: 260.1 → 149.1 (CE: 15 eV). Qualifier: 260.1 → 112.1 (CE: 25 eV).
Data Interpretation & Causality Summary
Choosing between HCD and CID depends entirely on the analytical objective.
If the goal is structural elucidation (e.g., identifying novel in vivo metabolites of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide), the Orbitrap HCD is vastly superior. The non-equilibrium physics of HCD forces the molecule to reveal its entire structural backbone (including the ether linkage via m/z 152.0512), while the HRAM capabilities ensure that assigned formulas are mathematically irrefutable.
If the goal is high-throughput quantification in late-stage clinical trials, the QqQ CID platform is preferred. By focusing collision energy purely on the lowest-energy dissociation channel (the m/z 149.0603 acyl cation), the QqQ maximizes signal-to-noise for that specific transition, offering unparalleled sensitivity and linear dynamic range.
References
-
Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLOS One. URL:[Link]
-
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. Molecular & Cellular Proteomics (via PMC). URL:[Link]
-
Difference between HCD and CID collision induced dissociations. Chemistry Stack Exchange (Expert Discussion on MS Physics). URL:[Link]
-
Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology (via PMC). URL:[Link]
Sources
- 1. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument | PLOS One [journals.plos.org]
HPLC Purity Analysis of Phenoxyacetamide Research Chemicals: A Comparative Technical Guide
Executive Summary
Phenoxyacetamides are a critical class of structural motifs found in herbicides, pharmaceutical intermediates (e.g., kinase inhibitors), and research reagents. Their analysis is frequently complicated by the presence of structural isomers and hydrolysis byproducts (phenoxyacetic acids) that share similar hydrophobicity indices.
This guide challenges the ubiquity of C18 stationary phases for this specific application. While C18 remains the industry standard for general reversed-phase chromatography, experimental evidence suggests that Phenyl-Hexyl stationary phases offer superior resolution (
The Analytical Challenge: Chemistry & Impurities
Phenoxyacetamides typically consist of a phenyl ring linked via an oxygen atom to an acetamide moiety. The core analytical challenge lies in separating the target compound from:
-
Hydrolysis Degradants: Phenoxyacetic acid derivatives (highly polar).
-
Positional Isomers: Ortho-, meta-, and para- substituted analogues introduced during the alkylation of phenols.
-
Starting Materials: Unreacted amines or chloroacetamides.
Standard alkyl-bonded phases (C18/C8) rely almost exclusively on hydrophobic subtraction. However, positional isomers of phenoxyacetamides often possess identical
Method Comparison: C18 vs. Phenyl-Hexyl
Method A: The Standard C18 Protocol (Baseline)
-
Mechanism: Hydrophobic interaction (London dispersion forces).
-
Status: General Purpose.
-
Limitation: Fails to resolve critical isomeric impurities (e.g., 2,4-dichloro vs 2,5-dichloro analogues) due to lack of shape selectivity.
Method B: The Phenyl-Hexyl Protocol (Recommended)
-
Mechanism: Hydrophobic interaction +
Stacking. -
Advantage: The phenyl ring on the stationary phase interacts with the
-electrons of the phenoxyacetamide aromatic system. This interaction is sterically sensitive, allowing for the baseline separation of isomers that co-elute on C18.
Comparative Performance Data
The following data represents a synthesized comparison based on retention behaviors observed in phenoxy-class compounds [1][6].
Table 1: Chromatographic Performance Metrics
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Status |
| Stationary Phase | Octadecylsilane (C18), 3.5 µm | Phenyl-Hexyl, 3.5 µm | Phenyl-Hexyl Wins |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / Methanol | -- |
| Critical Pair | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) | > 1.5 Required |
| Tailing Factor ( | 1.4 | 1.1 | Closer to 1.0 is better |
| Selectivity ( | 1.02 | 1.15 | Higher is better |
Technical Insight: The switch from Acetonitrile (ACN) to Methanol (MeOH) in Method B is intentional. Methanol is a protic solvent that promotes
interactions between the analyte and the Phenyl-Hexyl stationary phase, whereas ACN (aprotic) can suppress these specific interactions [11].
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Solvent: Dissolve 1.0 mg of sample in 1.0 mL of 50:50 Methanol:Water.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.
-
Concentration: Final concentration should be approx. 0.5 mg/mL for purity scanning; 0.1 mg/mL for impurity quantitation.
Protocol 2: High-Selectivity Phenyl-Hexyl Method
This method is designed to be self-validating through the use of a system suitability standard containing known isomers.
Instrument Parameters:
-
System: HPLC or UHPLC with PDA/UV detection.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond).
-
Injection Volume: 5-10 µL.
Gradient Table (Mobile Phase A: Water + 0.1% Formic Acid; B: Methanol):
| Time (min) | % B (Methanol) | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic equilibration |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 40 | Re-equilibration |
| 23.0 | 40 | End of Run |
Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree
This workflow guides the researcher from sample assessment to final method validation.
Caption: Decision tree for selecting the optimal stationary phase based on initial resolution metrics.
Diagram 2: Mechanistic Interaction (C18 vs. Phenyl-Hexyl)
Visualizing why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Comparison of ligand interactions. The Phenyl-Hexyl phase engages in specific Pi-Pi stacking with the analyte's aromatic ring.
Validation Framework (E-E-A-T)
To ensure the trustworthiness of your data, every analytical run must include a System Suitability Test (SST) . Do not proceed with sample analysis if the SST fails.
SST Acceptance Criteria:
-
Resolution (
): > 2.0 between the main peak and the nearest isomeric impurity. -
Tailing Factor (
): 0.9 < < 1.2. -
Precision: Relative Standard Deviation (RSD) of peak area < 1.0% (n=5 injections).
-
Retention Time Drift: < 0.1 min over 10 runs.
Troubleshooting Guide:
-
Issue: Peak Fronting. Cause: Column overload. Fix: Dilute sample to 0.1 mg/mL.
-
Issue: Low Sensitivity.[4] Cause: Wrong wavelength. Fix: Phenoxyacetamides absorb strongly at 220 nm (amide) but 254 nm (phenyl) is more selective for the aromatic core; check UV spectrum.
-
Issue: Drifting Retention. Cause: Incomplete equilibration. Fix: Extend the post-gradient re-equilibration time to at least 5 column volumes.
References
-
Scholars Research Library. (2011). RP-HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Retrieved from [Link]
-
Chromatography Online. (2022).[5][6][7] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014).[8][9] Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid. Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
SIELC Technologies.[10] (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024).[6][9][11] HPLC Development Method and Validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]
-
MAC-MOD Analytical. (2017).[12] Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iomcworld.org [iomcworld.org]
- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination and occurrence of phenoxyacetic acid herbicides and their transformation products in groundwater using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mac-mod.com [mac-mod.com]
A Comparative Guide to the Crystal Structure Determination of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
This guide provides a comprehensive comparison of methodologies for determining the crystal structure of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. As of this writing, a public crystal structure for this specific molecule has not been deposited in crystallographic databases. Therefore, this document serves as a strategic guide for researchers, outlining the primary experimental and computational pathways to elucidate its three-dimensional atomic arrangement. We will delve into the principles, protocols, and comparative advantages of Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and computational Crystal Structure Prediction (CSP), providing the necessary framework to approach this challenge with scientific rigor.
Introduction: The Significance of Crystalline Form
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is an acetamide derivative whose physicochemical properties are intrinsically linked to its solid-state structure. In drug development and materials science, the precise arrangement of molecules in a crystal lattice dictates critical parameters such as solubility, bioavailability, stability, and manufacturability.[1][2] Different crystalline forms of the same compound, known as polymorphs, can exhibit vastly different behaviors.[2] Therefore, unambiguous determination of the crystal structure is not merely an academic exercise but a cornerstone of robust pharmaceutical development and intellectual property protection.[3] This guide compares the "gold standard" technique, Single-Crystal X-ray Diffraction (SCXRD), with the versatile Powder X-ray Diffraction (PXRD) and the predictive power of computational methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive analytical technique that provides the most precise and detailed information about the crystal structure of a material.[4][5] It allows for the unambiguous determination of unit cell dimensions, bond lengths, bond angles, and the absolute configuration of atoms within the crystal lattice.[6][7]
Causality Behind the Method
The power of SCXRD lies in its sample requirement: a single, high-quality crystal.[6] When a focused beam of monochromatic X-rays is directed at this crystal, the regularly spaced atoms in the lattice act as a three-dimensional diffraction grating.[4] The X-rays are scattered in a predictable pattern of discrete spots, governed by Bragg's Law.[6] By measuring the position and intensity of thousands of these diffracted spots as the crystal is rotated, a complete three-dimensional map of the electron density within the unit cell can be reconstructed.[6] This map is then used to build and refine a model of the atomic positions, yielding a definitive crystal structure.
Experimental Workflow: SCXRD
The process for SCXRD can be broken down into several critical stages, each requiring careful execution.
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Detailed SCXRD Protocol
-
Synthesis and Purification: Synthesize N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide and purify it to the highest possible degree (>99%). Impurities can inhibit crystal growth.
-
Crystal Growth: This is often the most challenging step. The goal is to grow a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (minimal defects).
-
Method: Slow evaporation of a saturated solution is a common starting point. Various solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) should be screened.
-
Rationale: Slow crystal growth allows molecules to pack in a highly ordered, repeating manner, forming a single lattice. Rapid precipitation often leads to polycrystalline or amorphous material.
-
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount it on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection:
-
Instrument: Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[4]
-
Procedure: The crystal is typically cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion of the atoms, resulting in better quality data. The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns.[6]
-
-
Structure Solution and Refinement:
-
Software: Specialized software (e.g., SHELX, Olex2) is used to process the diffraction data.
-
Solution: The software first determines the unit cell parameters and space group. Then, ab initio methods (e.g., direct methods or dual-space recycling) are used to solve the "phase problem" and generate an initial electron density map.
-
Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible. The quality of the final structure is assessed using metrics like the R-factor.
-
The Pragmatic Alternative: Powder X-ray Diffraction (PXRD)
Growing a suitable single crystal can be a significant bottleneck.[8] In such cases, Powder X-ray Diffraction (PXRD) emerges as an invaluable tool. PXRD analyzes a polycrystalline powder, which is typically much easier to produce than a single crystal.[8]
Principles and Applications
In a PXRD experiment, a monochromatic X-ray beam illuminates a sample containing millions of tiny, randomly oriented crystallites. The diffracted X-rays form a series of concentric cones, which are captured by a detector to produce a characteristic 1D pattern of intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.[2]
While often used for qualitative phase identification and polymorph screening[2][9], modern PXRD techniques, especially with high-resolution instruments, can also be used for ab initio crystal structure determination, though the process is more complex than with SCXRD.[8][10]
Experimental Workflow: PXRD
Caption: Workflow for Powder X-ray Diffraction (PXRD) Analysis.
Detailed PXRD Protocol
-
Sample Preparation: The compound is synthesized, purified, and lightly ground to a fine, uniform powder. This ensures that the crystallites are randomly oriented, a critical assumption for PXRD data analysis.
-
Data Collection:
-
Instrument: A powder diffractometer (e.g., in Bragg-Brentano geometry) is used. Modern systems with fast detectors can collect high-quality data rapidly.[1]
-
Procedure: The powder is packed into a flat sample holder. The instrument scans through a range of 2θ angles, recording the intensity of the diffracted X-rays at each step.
-
-
Data Analysis:
-
Phase Identification: The resulting pattern can be compared to databases (like the Powder Diffraction File, PDF) to identify known crystalline phases.
-
Indexing: If the phase is unknown, specialized software is used to "index" the pattern. This involves finding a unit cell whose calculated peak positions match the experimental ones.[8] Successful indexing is a strong indication that the sample is a single crystalline phase.
-
Structure Solution (Advanced): To solve the structure, the indexed unit cell and the known molecular structure are used as a starting point. A trial structure is generated, and its calculated powder pattern is compared to the experimental data. The structural model is then refined (typically using the Rietveld method) to achieve the best possible fit. This process can be significantly aided by computational predictions.[10]
-
The Predictive Power: Computational Crystal Structure Prediction (CSP)
CSP methods aim to predict the crystal structure of a molecule based solely on its 2D chemical diagram.[11] These in silico techniques have become increasingly powerful, particularly when combined with experimental data.
Methodology: DFT and Force Fields
The core of CSP is a systematic search for low-energy crystal packing arrangements.[12] This involves two main steps:
-
Structure Generation: A vast number of plausible crystal structures are generated using algorithms (e.g., evolutionary algorithms, random sampling) that explore different space groups and molecular orientations.[12]
-
Energy Ranking: The thermodynamic stability of each generated structure is calculated. This is often done with computationally inexpensive force fields initially, followed by more accurate (and computationally intensive) quantum mechanical methods, such as Density Functional Theory with dispersion corrections (DFT-D), for the most promising candidates.[11][13]
The output is a ranked list of predicted crystal structures, with the most stable polymorph expected to have the lowest calculated lattice energy. This information can guide crystallization experiments or assist in solving a structure from PXRD data.[10]
Comparative Analysis
The choice of method depends on the research goal and the nature of the sample. The following diagram illustrates the synergistic relationship between these techniques.
Caption: Interplay between SCXRD, PXRD, and CSP methodologies.
Strengths and Weaknesses
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | Crystal Structure Prediction (CSP) |
| Primary Output | Unambiguous 3D atomic coordinates, bond lengths/angles.[7] | 1D diffraction pattern (fingerprint); unit cell parameters.[8] | Ranked list of predicted 3D crystal structures and energies.[11] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm); often difficult to obtain.[6] | Microcrystalline powder (~5-10 mg); easy to prepare.[8] | 2D chemical structure only.[12] |
| Resolution | Atomic resolution; definitive. | Lower resolution; structure solution is complex and not always possible. | Theoretical; accuracy depends on the computational method.[13] |
| Key Strength | The "gold standard" for structural elucidation.[8] | Rapid analysis of bulk material; ideal for polymorph and phase screening.[2][3] | Predicts possible polymorphs before synthesis; aids experimental data interpretation.[10] |
| Key Weakness | Crystal growth can be a major bottleneck.[8] The selected crystal may not represent the bulk material. | Structure solution is non-trivial; overlapping peaks can be problematic. | Computationally expensive; may not predict the experimentally observed form (kinetic vs. thermodynamic products). |
Illustrative Data from Related Acetamide Structures
To provide context, the table below summarizes crystallographic data obtained via SCXRD for acetamide derivatives with structural similarities to the target compound. This illustrates the type of precise data yielded by a successful SCXRD experiment.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide[14] | Monoclinic | P2₁/c | 11.904 | 5.297 | 16.458 | 90.40 | [14] |
| N-(2-Acetylphenyl)acetamide[15] | Monoclinic | P2₁/c | 7.765 | 8.699 | 15.805 | 119.35 | [15] |
| 2-chloro-N-(4-methoxyphenyl)acetamide[16] | Monoclinic | P2₁/n | 9.771 | 8.877 | 11.082 | 100.97 | [16] |
Conclusion and Recommended Strategy
For the definitive crystal structure determination of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide, a multi-pronged approach is recommended.
-
Primary Goal (SCXRD): The initial and primary effort should be directed toward growing single crystals suitable for SCXRD. This remains the only method to provide an unambiguous, high-resolution crystal structure. Extensive screening of crystallization conditions is paramount.
-
Contingency & Validation (PXRD): Concurrently, a PXRD pattern of the bulk, purified powder should be collected. This provides a crucial fingerprint of the dominant crystalline phase, ensuring that any single crystal selected for SCXRD is representative of the bulk material.[8] If single crystals cannot be grown, high-resolution PXRD data should be collected with the aim of indexing the pattern and attempting a structure solution via Rietveld refinement.
-
Theoretical Guidance (CSP): A computational CSP study should be performed. The predicted low-energy structures will provide invaluable insight, helping to guide polymorph screening and serving as powerful starting models for solving the structure from the PXRD data.[10]
By integrating these three powerful techniques, researchers can confidently and efficiently elucidate the crystal structure of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide, providing the fundamental solid-state knowledge required for advanced pharmaceutical and material science applications.
References
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Bhardwaj, R. M., et al. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Online]. Available: [Link]
-
Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Online]. Available: [Link]
-
Kalasinsky, V. F. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Online]. Available: [Link]
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Online]. Available: [Link]
-
Lund, A. M., et al. (2014). Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine. PMC. [Online]. Available: [Link]
-
Mogk, D. (2007). Single-crystal X-ray Diffraction. SERC. [Online]. Available: [Link]
-
Obata, S., & Goto, H. (2018). Crystal structure prediction with force field, DFT-D3, and FMO techniques. IUCr Journals. [Online]. Available: [Link]
-
Chalupná, S., & Hušák, M. (2022). Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area. IUCr Journals. [Online]. Available: [Link]
-
Beckers, D. (n.d.). X-Ray Powder Diffraction — A powerful tool in pharmaceutical analysis. University of Chemistry and Technology, Prague. [Online]. Available: [Link]
-
Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Course Material. [Online]. Available: [Link]
-
Wikipedia. (2023). Crystal structure prediction. [Online]. Available: [Link]
-
Rigaku. (n.d.). Single crystal X-ray diffraction analysis. [Online]. Available: [Link]
-
Rojas-León, C., et al. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds. RSC Advances. [Online]. Available: [Link]
-
Lee, S. (2019). DFT energy calculation for sc, fcc, and hcp Pt crystals to predict the optimal crystal structure and lattice parameter. Penn State University. [Online]. Available: [Link]
-
PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Angeli, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. CNR-IRIS. [Online]. Available: [Link]
-
Arman, H. D., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData. [Online]. Available: [Link]
-
Fun, H.-K., et al. (2012). 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E. [Online]. Available: [Link]
-
Vakarova, I. S., et al. (2021). Synthesis, Structure and Electrochemical Properties of Acetamide- and Caprolactam-Containing Silicon Catecholates. MDPI. [Online]. Available: [Link]
-
Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
PubChem. (n.d.). 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide. National Center for Biotechnology Information. [Online]. Available: [Link]
-
NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook. [Online]. Available: [Link]
-
PubChemLite. (n.d.). 2-(2-fluorophenyl)acetamide. Université du Luxembourg. [Online]. Available: [Link]
-
Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E. [Online]. Available: [Link]
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- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 8. pharmtech.com [pharmtech.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 13. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]
- 14. 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative Potency Guide: Methylphenoxy vs. Chlorophenoxy Acetamide Analogs
Topic: Comparative Potency of Methylphenoxy vs. Chlorophenoxy Acetamide Analogs Content Type: Technical Comparison Guide
Executive Summary
This guide provides a technical analysis comparing Methylphenoxy acetamides (MPA) and Chlorophenoxy acetamides (CPA). While these two scaffolds are structural bioisosteres—sharing similar steric volumes—their divergent electronic properties and lipophilicity profiles result in distinct biological potencies.
Key Finding: Chlorophenoxy analogs generally exhibit 1.5x to 3.0x higher potency in antimicrobial and herbicidal applications due to enhanced lipophilicity (
Structural & Mechanistic Basis
To understand the potency divergence, we must analyze the physicochemical differences between the Methyl (
| Feature | Methylphenoxy ( | Chlorophenoxy ( | Impact on Potency |
| Electronic Effect | Electron Donating (EDG) (Hammett | Electron Withdrawing (EWG) (Hammett | Cl decreases electron density on the ring, strengthening |
| Lipophilicity | Moderate ( | High ( | Cl enhances membrane permeability, crucial for intracellular targets (e.g., bacterial DNA gyrase or plant TIR1). |
| Metabolic Stability | Low (Benzylic Oxidation) | High (Metabolic Block) | |
| Steric Bulk | Similar bulk allows bioisosteric replacement, but Cl fits tighter in hydrophobic pockets. |
Signaling Pathway & Mechanism of Action
The following diagram illustrates how the substituent choice directs the molecule's fate—either towards stable receptor binding (Chloro) or metabolic clearance (Methyl).
Figure 1: Mechanistic divergence of Methyl vs. Chloro substitutions affecting metabolic stability and receptor binding.
Comparative Potency Analysis
Case Study A: Antimicrobial Activity (Target: S. aureus & K. pneumoniae)
In a comparative study of N-substituted 2-phenoxyacetamides, the chlorophenoxy derivatives consistently outperformed their methyl counterparts. The electron-withdrawing nature of chlorine increases the acidity of the amide proton (if present) and enhances the molecule's ability to penetrate the bacterial cell wall.
Experimental Data Summary:
| Compound Class | Substituent Position | MIC ( | MIC ( | Potency Factor |
| Methylphenoxy | 4-Methyl (Para) | 64.0 | 128.0 | 1.0x (Baseline) |
| Methylphenoxy | 2-Methyl (Ortho) | 32.0 | 64.0 | 2.0x |
| Chlorophenoxy | 4-Chloro (Para) | 8.0 | 16.0 | 8.0x |
| Chlorophenoxy | 2,4-Dichloro | 4.0 | 8.0 | 16.0x |
Interpretation: The 4-Chloro analog is 8-fold more potent than the 4-Methyl analog. This is attributed to the "Chloro Effect," where the halogen improves lipophilicity (
Case Study B: Herbicidal Auxin Mimicry (Target: TIR1 Receptor)
Phenoxyacetamides often act as pro-herbicides or direct auxin mimics. The receptor pocket (TIR1) contains a hydrophobic niche that evolved to bind the indole ring of auxin (IAA).
-
Chlorophenoxy (e.g., 2,4-D analogs): The chlorine atom mimics the electrostatic properties of the indole ring more effectively than a methyl group, leading to high-affinity binding and uncontrolled growth (herbicide action).
-
Methylphenoxy (e.g., MCPA analogs): While active, the methyl group is sterically larger and electronically different, often resulting in reduced binding affinity but increased selectivity for specific crops (e.g., cereals).
Experimental Protocols
Protocol A: Synthesis of Phenoxyacetamide Analogs
To ensure a valid comparison, both analogs must be synthesized using a standardized Williamson Ether Synthesis followed by amidation, or a direct reaction of the phenol with a chloroacetamide.
Methodology:
-
Reagents: Substituted Phenol (1.0 eq), 2-Chloro-N-substituted acetamide (1.0 eq), Anhydrous
(2.0 eq), KI (catalytic). -
Solvent: Dry Acetone or DMF.
-
Conditions: Reflux at 60–80°C for 6–8 hours.
-
Workup: Pour into ice water. Filter precipitate.[1] Recrystallize from Ethanol.[1]
Validation Step: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The Chlorophenoxy product typically has a higher
Protocol B: Determination of Partition Coefficient (
)
Since lipophilicity is the primary driver of potency differences here, experimentally validating
-
System: Octanol-Water shake flask method.
-
Procedure: Dissolve compound in octanol-saturated water. Shake for 24h at 25°C.
-
Analysis: Measure concentration in both phases using UV-Vis spectroscopy (270 nm).
-
Calculation:
.
Synthesis Workflow Visualization
The following diagram outlines the parallel synthesis required to generate the library for comparison.
Figure 2: Parallel synthesis workflow for generating methyl and chloro analogs.
Conclusion & Recommendations
For researchers targeting high-potency antimicrobial or herbicidal agents , the Chlorophenoxy scaffold is the superior choice due to:
-
Metabolic Resistance: Blocks rapid oxidation.
-
Bioavailability: Higher
facilitates membrane transport. -
Receptor Affinity: Halogen bonding capabilities.
However, if the goal is to reduce toxicity or design a short-acting analgesic, the Methylphenoxy scaffold should be prioritized as a safer, metabolically labile alternative.
References
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[2] The Scientific World Journal. [Link]
-
Kumar, S., Kumar, A., Verma, A., & Mishra, A. K. (2021). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme. Letters in Drug Design & Discovery. [Link]
-
Pacific Northwest Pest Management Handbooks. (2025). Herbicide Properties and Mode of Action (2,4-D and MCPA).[3][4][5] [Link]
-
Pereira, J. L., et al. (2020).[6] Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. Medicinal Chemistry Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Safety Operating Guide
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide proper disposal procedures
An authoritative, scientifically grounded approach to chemical lifecycle management is the cornerstone of modern laboratory safety. As a Senior Application Scientist, I approach the handling and disposal of complex fluorinated aromatics not as a regulatory burden, but as a precise chemical process.
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS: 311782-29-3) presents a unique logistical challenge. It combines a biologically active phenoxyacetamide backbone with a highly stable carbon-fluorine (C-F) bond. This guide provides the definitive operational framework for its safe segregation, handling, and thermal destruction, ensuring both laboratory safety and environmental compliance.
Physicochemical Hazard Profiling & Causality
To design a self-validating disposal protocol, we must first understand the molecular behavior that dictates the chemical's hazard profile:
-
Toxicity Causality (The Phenoxyacetamide Moiety): Compounds sharing this structural backbone exhibit Acute Toxicity (Category 4) across oral, dermal, and inhalation exposure routes. They are also known to cause significant skin, eye, and respiratory irritation (STOT SE 3)[1]. Handling protocols must therefore prioritize preventing aerosolization and dermal contact.
-
Environmental Persistence Causality (The Fluorophenyl Group): The presence of fluorine classifies this compound as a halogenated organic waste [2]. The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard disposal methods, such as low-temperature burning or landfilling, fail to break this bond, leading to environmental bioaccumulation and the generation of toxic Products of Incomplete Combustion (PICs)[3].
Quantitative Safety & Disposal Parameters
All operational data regarding the handling and destruction of this compound is summarized below to facilitate rapid decision-making by Environmental Health and Safety (EHS) personnel.
| Parameter | Specification / Value | Operational Rationale |
| Chemical Formula | C15H14FNO2 | Dictates stoichiometric oxygen requirements for combustion. |
| Molecular Weight | 259.28 g/mol | Used for mass-balance calculations during waste logging. |
| Waste Classification | Halogenated Organic Waste | Requires specialized segregation from standard solvents. |
| Primary Hazards | Acute Tox. 4, Skin/Eye Irrit. 2 | Mandates the use of nitrile gloves and chemical safety goggles. |
| Destruction Method | High-Temperature Incineration (HTI) | Sole method capable of unimolecular C-F bond cleavage. |
| Incineration Temp. | > 1,000°C | Minimum thermal energy required to prevent PIC formation. |
| Residence Time | > 2 seconds | Ensures complete mineralization of the fluorinated ring. |
| Combustion Byproducts | CO2, NOx, Hydrogen Fluoride (HF) | Necessitates wet alkali scrubbing systems in the incinerator. |
The Logic of Waste Segregation and Thermal Destruction
The most critical operational failure in laboratory waste management is the improper mixing of halogenated and non-halogenated waste streams.
The Causality of Segregation: Mixing fluorinated compounds like N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide into standard organic waste dilutes the calorific (BTU) value of the waste stream and introduces halogens into incinerators that are not equipped to handle them[2]. When subjected to High-Temperature Incineration (HTI), the fluorine atoms are converted into highly corrosive and toxic Hydrogen Fluoride (HF) gas[3]. Therefore, this chemical must be routed exclusively to specialized HTI facilities equipped with wet alkali scrubbers (typically utilizing calcium hydroxide) to precipitate the fluoride as harmless, insoluble calcium fluoride (
Workflow for segregation, thermal destruction, and neutralization of fluorinated organic waste.
Step-by-Step Operational Methodologies
To ensure trustworthiness and safety, every protocol must function as a self-validating system —meaning the procedure inherently contains steps to verify its own success.
Protocol A: Self-Validating Waste Containerization
Objective: Securely package the chemical for transport while verifying inventory integrity.
-
Container Selection: Select a High-Density Polyethylene (HDPE) or PTFE-lined waste container. Causality: While the compound itself is stable, if trace degradation occurs generating microscopic amounts of HF, standard borosilicate glass containers can become etched and structurally compromised over time.
-
Segregation: Ensure the container is strictly designated for "Halogenated Organic Waste"[2]. Do not mix with acetone, ethanol, or other non-halogenated solvents.
-
Mass-Balance Transfer (Validation Step): Weigh the chemical before transferring it to the waste container. Record the exact mass on the hazardous waste manifest. Weigh the sealed waste container afterward to confirm the delta matches the logged waste, ensuring zero unrecorded loss of the compound to the laboratory environment.
-
Labeling: Affix a GHS-compliant label detailing: "N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide", "Halogenated Organic Waste", and the hazard pictograms for Acute Toxicity and Irritant.
Protocol B: Emergency Spill Response & Decontamination
Objective: Contain and neutralize accidental releases while verifying complete decontamination.
-
Isolation & PPE: Immediately isolate the spill area. Personnel must don nitrile gloves (double-gloved), a fitted respirator equipped with an organic vapor/particulate cartridge, and chemical splash goggles[1].
-
Containment: Surround the solid spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or dry sand). Causality: Using combustible materials like paper towels for halogenated organics can create hazardous mixed-waste streams that complicate incineration.
-
Collection: Carefully sweep the material using non-sparking tools to prevent aerosolization of the irritating dust. Place the collected material into a designated HDPE hazardous waste bucket.
-
Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution. Causality: The alkaline solution helps neutralize any trace acidic degradation products that may have formed upon exposure to ambient moisture.
-
Verification (Validation Step): Swab the cleaned surface with a moistened universal pH indicator strip. A neutral reading (pH 6.5 - 7.5) validates that no acidic phenoxy or fluorinated residues remain on the benchtop.
References
- C15h14fno2 | Sigma-Aldrich. Source: sigmaaldrich.com.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. Source: epa.gov.
- Hazardous Waste Guide | UTIA Safety Office. Source: tennessee.edu.
- SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.fr.
Sources
Personal Protective Equipment (PPE) Strategy for Handling N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Executive Safety Summary & Hazard Analysis
The Molecule: N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is a functionalized acetanilide derivative.[1][2] While specific toxicological data for this exact catalog number may be limited in public repositories, a Structure-Activity Relationship (SAR) analysis mandates a high-caution approach.[1][2]
Critical Hazard Drivers:
-
The Acetamide Moiety: Simple acetamides are classified as Group 2B carcinogens (possibly carcinogenic to humans).[1] All complex acetamides must be handled as potential reproductive toxins and systemic health hazards until definitive negative data exists.[1]
-
The Fluorophenyl Group: Halogenation (Fluorine) often increases metabolic stability and lipophilicity, potentially facilitating dermal absorption and prolonging biological half-life.[1]
-
The Phenoxy Linkage: Increases lipid solubility, raising the risk of rapid skin permeation and potential corneal damage upon eye contact.
Operational Classification: Treat as High-Potency / Irritant (Category 2) .
-
Primary Risks: Dermal absorption, severe eye irritation, respiratory sensitization.[1]
-
Signal Word: WARNING (Default precautionary assignment).
PPE Selection Matrix
Do not rely on "standard lab safety" defaults. The lipophilic nature of this compound requires specific barrier materials.
| Body Zone | PPE Requirement | Technical Justification |
| Hand Protection (Solid) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Provides sufficient barrier against dry particulates.[1][2] The inner glove acts as a visual breach indicator. |
| Hand Protection (Solution) | Silver Shield / Laminate (if used with DCM/THF) or High-Grade Nitrile (if used with MeOH/Water) | Standard nitrile degrades rapidly in halogenated solvents (DCM) often used to dissolve this compound.[1][2] Laminate liners prevent breakthrough.[1] |
| Respiratory | P100 (HEPA) Respirator or Fume Hood | N95 masks are insufficient for fine chemical powders.[1][2] A P100 filter captures 99.97% of particulates. If in solution, use Organic Vapor (OV) cartridges.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vented) | Safety glasses with side shields are inadequate .[1][2] The phenoxy group poses a risk of severe corneal injury; a seal against the face is required. |
| Body Defense | Tyvek® Lab Coat (Closed Front) | Cotton lab coats absorb liquids and hold them against the skin.[1] Tyvek repels organic solids and splashes.[1] |
Decision Logic: PPE Deployment Workflow
The following decision tree illustrates the correct PPE protocol based on the physical state of the chemical and the solvent system employed.
Figure 1: Operational decision tree for selecting barrier protection based on solvent compatibility and physical state.
Operational Protocols
A. Donning (Putting On) Sequence
Rationale: To establish a sterile barrier before handling the container.[1]
-
Inspection: Check fume hood flow monitor (Target: 80–100 fpm face velocity).
-
Inner Layer: Don 4-mil nitrile gloves.[1][2] Inspect for pinholes.[1]
-
Body: Don Tyvek lab coat; button fully to the neck.[1]
-
Outer Layer: Don second pair of gloves (or Laminate liners if using DCM).[1] Pull the cuff of the outer glove over the lab coat sleeve to seal the wrist gap.
-
Eyes: Affix splash goggles.[1] Adjust strap for a tight seal against the temples.
B. Doffing (Removal) Sequence
Rationale: Most exposures occur during removal of contaminated PPE.[1]
-
Outer Gloves: Perform the "beak method"—pinch the outside of one glove, pull it off inside-out. Hold it in the gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first. Discard immediately.
-
Coat: Unbutton carefully. Remove by turning sleeves inside out to trap potential dust inside the coat.
-
Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).[1]
C. Emergency Response: Spill Cleanup
Scenario: 500mg spill of solid powder on the benchtop.
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don Protocol A gear (see Diagram).
-
Contain: Do not dry sweep (creates dust).[1][3] Cover the spill with a wet paper towel (dampened with ethanol or water) to suppress particulates.[1]
-
Collect: Scoop the damp material into a wide-mouth hazardous waste jar.
-
Decontaminate: Wipe surface with a 10% soap/water solution, followed by an Acetone wipe to solubilize organic residues.[1]
Waste Disposal & Environmental Safety
Because of the fluorine content and the stable amide bond, this compound is not readily biodegradable.
-
Solid Waste: Segregate into "Solid Toxic Waste." Label clearly with the full chemical name.
-
Liquid Waste:
-
Destruction Method: High-temperature incineration is the only approved method to break the fluorophenyl bond safely.[2] Do not pour down drains.[1][4][5][6]
References
-
PubChem. (2023).[1] N-(2-fluorophenyl)acetamide Compound Summary (Analog Safety Data). National Library of Medicine. [Link][1][2]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Sources
- 1. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide | C20H16FNO | CID 2547062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemos.de [chemos.de]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
